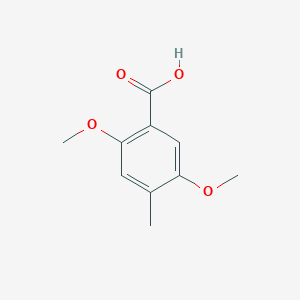

2,5-二甲氧基-4-甲基苯甲酸

描述

2,5-Dimethoxy-4-methylbenzoic acid (DMMA) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is used in various scientific research applications due to its unique properties and potential benefits.

作用机制

Target of Action

Similar compounds have been found to exhibit antioxidant and antibacterial activities , suggesting potential targets could be reactive oxygen species or bacterial cells.

Mode of Action

It’s suggested that the compound may interact with its targets through a mechanism involving the depression or disruption of cell membrane integrity . This could lead to changes such as leakage of electrolytes and proteins, which can be observed using scanning electron microscopy and transmission electron microscopy .

Biochemical Pathways

Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .

Result of Action

Based on its potential antioxidant and antibacterial activities, it may help neutralize harmful free radicals and inhibit the growth of certain bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethoxy-4-methylbenzoic acid. For instance, the compound’s stability may be affected by storage conditions . Additionally, factors such as pH levels could potentially influence its antimicrobial activity .

实验室实验的优点和局限性

2,5-Dimethoxy-4-methylbenzoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2,5-Dimethoxy-4-methylbenzoic acid is also stable and can be stored for long periods without degradation. However, 2,5-Dimethoxy-4-methylbenzoic acid has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 2,5-Dimethoxy-4-methylbenzoic acid can also be toxic at high concentrations, which requires caution when handling and using the compound.

未来方向

There are several future directions for research on 2,5-Dimethoxy-4-methylbenzoic acid. One potential area of research is its use as a potential anti-inflammatory agent in various disease conditions. 2,5-Dimethoxy-4-methylbenzoic acid can also be studied for its potential use as an antimicrobial or antifungal agent. Another area of research is to study the potential use of 2,5-Dimethoxy-4-methylbenzoic acid as an antioxidant in various disease conditions.

Conclusion

In conclusion, 2,5-Dimethoxy-4-methylbenzoic acid is a chemical compound that has potential benefits in various scientific research applications. It can be synthesized through a simple reaction and exhibits anti-inflammatory, antifungal, and antimicrobial properties. 2,5-Dimethoxy-4-methylbenzoic acid has numerous biochemical and physiological effects and has several advantages for lab experiments. However, caution must be exercised due to its potential toxicity at high concentrations. There are several future directions for research on 2,5-Dimethoxy-4-methylbenzoic acid, which can lead to the development of new therapies for various disease conditions.

科学研究应用

苯甲酰胺类化合物合成

2,5-二甲氧基-4-甲基苯甲酸: 是合成新型苯甲酰胺类化合物的前体 。这些化合物已被合成和表征,用于各种行业的潜在应用。 合成的苯甲酰胺通过光谱和元素分析方法进行分析,并表现出显著的抗氧化剂、自由基清除剂和金属螯合活性 .

抗氧化和抗菌活性

2,5-二甲氧基-4-甲基苯甲酸的衍生物的抗氧化特性值得注意。 它们已被证明比标准化合物具有更有效的总抗氧化剂和自由基清除活性 。 此外,这些衍生物对革兰氏阳性和革兰氏阴性细菌均表现出抗菌活性,这可能有利于开发新的抗菌药物 .

药物发现和开发

2,5-二甲氧基-4-甲基苯甲酸的酰胺衍生物在药物发现和开发中显示出希望。 这些化合物已被用于治疗各种疾病,例如癌症、高胆固醇血症,以及作为抗炎剂 。它们在合成潜在生物分子中的作用使它们在药物研究中具有价值。

工业应用

除了医疗应用外,2,5-二甲氧基-4-甲基苯甲酸的酰胺衍生物在工业领域也得到应用。 由于其广泛的结构用途,它们被用于塑料和橡胶工业、造纸工业和农业 .

属性

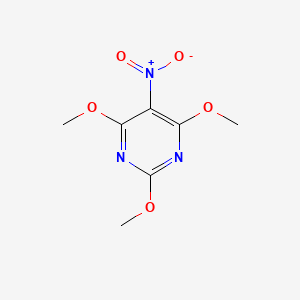

IUPAC Name |

2,5-dimethoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZIMKOKTLDCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513290 | |

| Record name | 2,5-Dimethoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32176-94-6 | |

| Record name | 2,5-Dimethoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

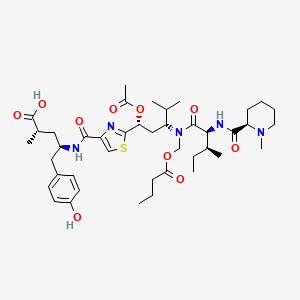

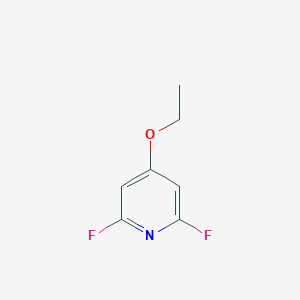

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)